3-Aminopyrrolidine-2,5-dione

Overview

Description

3-Aminopyrrolidine-2,5-dione is a compound with the molecular weight of 150.56 . It is also known as 3-aminopyrrolidine-2,5-dione hydrochloride .

Synthesis Analysis

The synthesis of a range of biologically significant functionalized 3-aminopyrrolidine-2,5-dione derivatives was achieved from fused imidazole derivatives (GBB (Groebke-Blackburn-Bienaymé) reaction products) through structural rearrangement by the treatment of aliphatic acid silver salt .

Molecular Structure Analysis

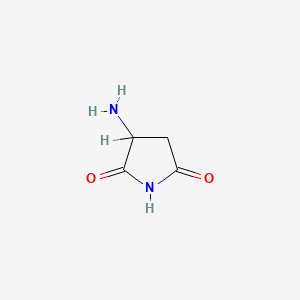

The molecular structure of 3-Aminopyrrolidine-2,5-dione is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle .

Chemical Reactions Analysis

Pyrrolidine-2,5-diones derivatives, such as 3-Aminopyrrolidine-2,5-dione, are commonly used halogenation reagents in organic chemistry . The structure–activity relationship (SAR) of the studied compounds indicates that the para-substituent on the phenyl ketone influences the biological activity .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Aminopyrrolidine-2,5-dione are influenced by its five-membered pyrrolidine ring. This saturated scaffold allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Drug Synthesis and Discovery

3-Aminopyrrolidine-2,5-dione serves as a versatile scaffold in drug discovery due to its pyrrolidine ring. This ring structure is widely used by medicinal chemists to create compounds for treating human diseases . The non-planarity of the ring allows for increased three-dimensional coverage and exploration of pharmacophore space, which is crucial in the design of new biologically active compounds .

Anticonvulsant Activity

Derivatives of 3-Aminopyrrolidine-2,5-dione have been synthesized and evaluated for their anticonvulsant activity. These compounds have shown promise in animal models, indicating potential for the development of new treatments for seizure disorders .

Agricultural Chemistry

In agriculture, 3-Aminopyrrolidine-2,5-dione derivatives are significant for their role in organic synthesis and medicinal chemistry. They are used as halogenation reagents, which are essential in the synthesis of various agrochemicals .

Industrial Processes

The compound’s derivatives are synthesized through an aliphatic acid silver-mediated oxidative post-GBB modification reaction. This process features a wide substrate scope and good diastereoselectivities, making it valuable for industrial chemical synthesis .

Biotechnology Applications

In biotechnology, the efficient synthesis of functionalized 3-Aminopyrrolidine-2,5-dione derivatives is crucial. These derivatives are achieved from fused imidazole derivatives and have significant biological implications, which can be leveraged in various biotechnological applications .

Mechanism of Action

Safety and Hazards

Future Directions

The pyrrolidine ring, including its derivatives like pyrrolidine-2,5-diones, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that there is potential for the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name |

3-aminopyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c5-2-1-3(7)6-4(2)8/h2H,1,5H2,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNMHDRXNOHCJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80900978 | |

| Record name | NoName_24 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80900978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminopyrrolidine-2,5-dione | |

CAS RN |

5615-80-5 | |

| Record name | Aspartimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005615805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the different synthesis methods for 3-Aminopyrrolidine-2,5-dione, and which one is considered more efficient?

A1: Two methods have been described for the preparation of optically pure cyclo-(L-asparagyl-L-asparagyl)[(3S,6S)-bis(carbamoylmethyl)piperazine-2,5-dione], a derivative of 3-Aminopyrrolidine-2,5-dione:

Q2: What is the structural conformation of the piperazinedione ring in cyclo-(L-asparagyl-L-asparagyl)[(3S,6S)-bis(carbamoylmethyl)piperazine-2,5-dione]?

A2: Crystal structure determination reveals that the piperazinedione ring in cyclo-(L-asparagyl-L-asparagyl)[(3S,6S)-bis(carbamoylmethyl)piperazine-2,5-dione] adopts a bowsprit boat conformation. This means the carbamoylmethyl substituents are in a quasi-equatorial position. The angle between the amide units within the piperazinedione ring is 18°. []

Q3: How is the crystal structure of cyclo-(L-asparagyl-L-asparagyl)[(3S,6S)-bis(carbamoylmethyl)piperazine-2,5-dione] stabilized?

A3: The crystal structure lacks intramolecular hydrogen bonds. Instead, it is primarily stabilized by intermolecular hydrogen bonds. These bonds form between the carbonyl groups (CO) of the piperazinedione ring and the amide NH2 groups of neighboring molecules. Each NH group participates in hydrogen bonding with a distinct piperazinedione molecule. []

Q4: Beyond the specific derivative mentioned, what other applications have been explored for 3-Aminopyrrolidine-2,5-dione derivatives?

A4: Research indicates that derivatives of 3-Aminopyrrolidine-2,5-dione have been investigated for their potential in several areas:

- Anticonvulsant activity: Studies have explored their use in managing seizures. []

- Antiaggregating activity: Research has investigated their ability to inhibit platelet aggregation, potentially beneficial in cardiovascular conditions. [, ]

- Enhancing anticancer drug activity: Studies have looked at their potential to increase the effectiveness of anticancer drugs in murine tumor models. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one](/img/structure/B1193909.png)